molecular formula C6H14ClNO5 B593722 Galactosamine hydrochloride, D-, [1-3H(N)] CAS No. 129521-69-3

Galactosamine hydrochloride, D-, [1-3H(N)]

Cat. No. B593722
CAS RN: 129521-69-3
M. Wt: 217.638
InChI Key: CBOJBBMQJBVCMW-BQSJPYTISA-N
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Description

Galactosamine hydrochloride, D-, [1-3H(N)] is an amino sugar derivative of D-galactose . It is a powerful inhibitor of hepatic RNA synthesis . It increases the adherence of polymorphonuclear leukocytes to hepatic endothelial cells and induces superoxide production . It also induces hepatic damage, causing macrophage infiltration .


Molecular Structure Analysis

The molecular formula of Galactosamine hydrochloride, D-, [1-3H(N)] is C₆H₁₃NO₅ · HCl . Unfortunately, the specific structure is not provided in the sources.


Chemical Reactions Analysis

Galactosamine (Gal) induces hepatocyte death both by necrosis and apoptosis. It prevents the production of liver RNA via the production of uridine diphosphate hexosamines . D-galactosamine lowers the intracellular pool of uracil nucleotides and thereby prevents the production of RNA and proteins .


Physical And Chemical Properties Analysis

Galactosamine hydrochloride, D-, [1-3H(N)] is a white to off-white powder . It is soluble in water . The melting point is between 172-180 °C .

Mechanism of Action

The proposed mechanism behind galactosamine-induced hepatitis is depletion of the energy source of hepatocytes. In the Leloir pathway, galactosamine is metabolized into galactosamine-1-phosphate (by galactokinase) and UDP-galactosamine (by UDP-galactose uridyltransferase) .

Safety and Hazards

In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . If inhaled, remove from exposure, lie down, and remove to fresh air . If not breathing, give artificial respiration . If ingested, do NOT induce vomiting . Never give anything by mouth to an unconscious person . Drink plenty of water and call a physician immediately .

Future Directions

While the future directions for the use of Galactosamine hydrochloride, D-, [1-3H(N)] are not explicitly mentioned in the sources, it is known that it has been used with lipopolysaccharides (LPS) to induce models of acute hepatic failure (LPS/D-GalN-induced liver injury, hepatitis) for therapeutic research to find new drugs . This suggests that it could continue to be used in similar research contexts in the future.

properties

IUPAC Name

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxy-1-tritiohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1/i1T;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOJBBMQJBVCMW-BQSJPYTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C(=O)[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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